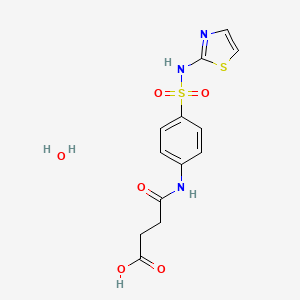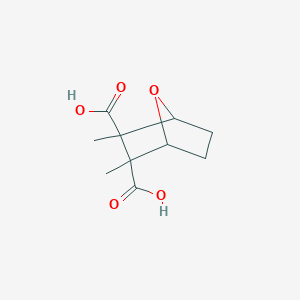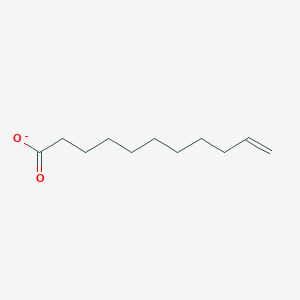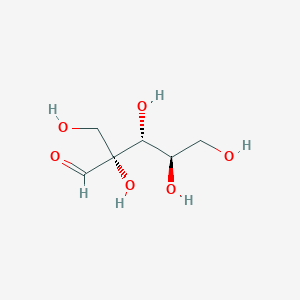
Hamamelose
Descripción general
Descripción
Hamamelose is a polysaccharide that is found in the bark and leaves of the Hamamelis virginiana (witch hazel) shrub. It is a polyphenolic compound that has been used in traditional medicine for centuries. It has recently been studied for its potential medicinal effects, including as an antioxidant, anti-inflammatory, and antiviral agent.
Aplicaciones Científicas De Investigación
1. Catabolism and Biological Degradation
Hamamelose, a sugar commonly found in green land plants, undergoes biological degradation under both aerobic and anaerobic conditions. Studies have shown that microorganisms, isolated from plant material, can grow on this compound, leading to its catabolism into various end-products like CO2, lactate, succinate, formate, acetate, and ethanol. This process is similar to glycolysis, indicating this compound's role in metabolic pathways (Thanbichler & Beck, 1974).
2. Conversion in Plant Leaves
Research on Phaseolus vulgaris L. leaves demonstrated the conversion of this compound into 2-carboxy-D-arabinitol and its phosphate derivative, highlighting its potential involvement in plant physiological processes. This conversion is influenced by various factors and suggests a specific pathway for this compound biosynthesis from Calvin cycle intermediates (Andralojc et al., 1996).
3. Chemotaxonomic Markers
This compound and its derivatives, such as hamamelitol, have been studied for their potential as chemotaxonomic markers in various plant species, particularly in the genus Primula. Their presence or absence and the amounts in which they are found can provide valuable information for plant taxonomy and evolutionary studies (Sellmair et al., 1977).
4. Synthesis in Chloroplasts
Investigations into the biosynthesis of this compound have revealed that it occurs in the chloroplasts of plants, particularly in spinach chloroplasts. The synthesis of this compound diphosphate in these chloroplasts underlines its significance in plant metabolic processes (Beck et al., 1971).
5. Enzymatic Studies
Studies focusing on enzymes like hamamelosekinase have provided insights into the metabolic processing of this compound in microorganisms. Such research has implications for understanding the broader metabolic roles of this compound in different biological systems (Beck et al., 2005).
6. Protective Activities Against UVB Irradiation
Hamamelitannin, a compound related to this compound, has been shown to protect murine skin fibroblasts from UVB-induced damage. Its association with cells and potent scavenging activities against active oxygens highlights its potential in skincare and protection against environmental stressors (Masaki et al., 1995).
7. Synthetic Applications
The synthesis of L-hamamelose from D-ribose represents an important development in carbohydrate chemistry. L-hamamelose's role as a chiral building block for the synthesis of various compounds underlines its significance in chemical research (Kim et al., 2009).
8. Novel Enzyme Discovery in this compound Pathway
An RLP (RuBisCO-like protein) that functions as an oxygenase in the d-hamamelose pathway has been discovered. This finding expands our understanding of RuBisCO's functions and the metabolic pathways involving this compound, providing insights into its diverse biological roles (Kim et al., 2018).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Hamamelose, also known as 2-C-(hydroxymethyl)-D-ribose, plays a significant role as a chiral building block in synthesizing a wide variety of enantiopure compounds . It is involved in the synthesis of L-hamamelose, a process that includes a stereoselective Grignard reaction, a stereoselective crossed aldol reaction, and a controlled oxidative cleavage of the double bond .
Mode of Action
This compound interacts with its targets through a series of enzymatic reactions. In the metabolism of D-hamamelose, an enzyme known as RuBisCO-like protein (RLP) in Ochrobactrum anthropi ATCC 49188 (Oant_3067; HamA) functions as an oxygenase . This enzyme represents the first RLP catalyzing the O2-dependent oxidative C–C bond cleavage reaction .
Biochemical Pathways
The D-hamamelose pathway comprises five previously unknown enzymes: D-hamamelose dehydrogenase, D-hamamelono-lactonase, D-hamamelonate kinase, D-hamamelonate-2′,5-bisphosphate dehydrogenase (decarboxylating), and the RLP 3-keto-D-ribitol-1,5-bisphosphate (KRBP) oxygenase . This oxygenase converts KRBP to 3-D-phosphoglycerate and phosphoglycolate .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it’s known that this compound kinase (EC 2.7.1.102) is an enzyme that catalyzes the chemical reaction of ATP and D-hamamelose to produce ADP and D-hamamelose 2’-phosphate . This suggests that this compound undergoes phosphorylation, a common process in the metabolism of many compounds.
Result of Action
This compound has been shown to increase the susceptibility of Staphylococcus aureus biofilms towards antibiotics . It blocks the quorum sensing (QS) system through the TraP QS system, affecting cell wall synthesis and extracellular DNA release of S. aureus . After the enzymatic acylation of D-hamamelose, hamamelitannin, a bioactive natural substance, can be obtained .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the enzymatic acylation of D-hamamelose with different vinyl gallates under the catalysis of Lipozyme TL IM in t-butyl alcohol (t-BuOH) or t-butyl methyl ether (t-BuMeO) provided different products . This suggests that the solvent used can influence the reaction outcome, indicating that the environment plays a crucial role in the action of this compound.
Análisis Bioquímico
Biochemical Properties
Hamamelose is involved in several biochemical reactions, particularly in the catabolism and biosynthesis of sugars. It interacts with various enzymes, including glucose-6-phosphate isomerase and glucose-6-phosphate dehydrogenase . These interactions are crucial for the conversion of this compound into other metabolites, such as fructose 1-phosphate and fructose 1,6-bisphosphate, which are intermediates in glycolysis . The nature of these interactions involves the rearrangement of the carbon skeleton and phosphorylation, which are essential for the metabolic pathways in which this compound participates.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the metabolic flux within cells, leading to changes in the levels of metabolites such as lactate, succinate, formate, acetate, and ethanol under anaerobic conditions . These effects are indicative of this compound’s role in cellular energy production and its impact on overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. For instance, this compound is converted into this compound 2-phosphate, which then undergoes further transformations to produce fructose 1-phosphate and fructose 1,6-bisphosphate . These reactions are facilitated by enzymes that recognize and bind to this compound, leading to its phosphorylation and subsequent breakdown. This process is crucial for the proper functioning of metabolic pathways and the regulation of gene expression related to these pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under various conditions, but its degradation can lead to the production of different metabolites depending on the environmental conditions . Long-term studies have indicated that this compound can influence cellular metabolism and energy production over extended periods, highlighting its potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to have beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects . These threshold effects are important for determining the safe and effective use of this compound in various applications. Studies have shown that this compound can influence metabolic pathways and energy production in a dose-dependent manner, with higher doses potentially leading to metabolic imbalances.
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycolysis and the pentose phosphate pathway. It interacts with enzymes such as glucose-6-phosphate isomerase and glucose-6-phosphate dehydrogenase, which are crucial for its conversion into other metabolites . These interactions affect the metabolic flux within cells and can lead to changes in the levels of various metabolites. The involvement of this compound in these pathways highlights its importance in cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions are essential for its localization and accumulation in different cellular compartments The transport and distribution of this compound can influence its activity and function, as well as its impact on cellular processes
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It is directed to these compartments through targeting signals and post-translational modifications . The subcellular localization of this compound is important for its activity and function, as it allows for the precise regulation of metabolic pathways and cellular processes. This localization also influences the interactions of this compound with other biomolecules and its overall impact on cellular function.
Propiedades
IUPAC Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-4(10)5(11)6(12,2-8)3-9/h2,4-5,7,9-12H,1,3H2/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVNGXVNRCEBDS-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@](CO)(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4573-78-8 | |
| Record name | Hamamelose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4573-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hamamelose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004573788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HAMAMELOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3107IMR9FU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the natural source of hamamelose?
A1: this compound is found in almost all higher plants. It was first isolated from the bark of the witch hazel tree (Hamamelis virginiana L.). [, ]
Q2: How is this compound synthesized in plants?
A2: While the complete biosynthetic pathway is not fully elucidated, research suggests this compound is derived from chloroplastic fructose 1,6-bisphosphate. []
Q3: What is the metabolic fate of this compound in plants?
A3: this compound can be converted to 2-carboxy-D-arabinitol (CA) and subsequently to 2-carboxy-D-arabinitol 1-phosphate (CA1P), a potent inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), a key enzyme in photosynthesis. [, ]
Q4: Can microorganisms degrade this compound?
A4: Yes, certain microorganisms, like Kluyvera citrophila 627, can utilize this compound as a sole carbon source, catabolizing it through a pathway similar to glycolysis. [] Pseudomonas strain “H1” can oxidize this compound to hamamelonic acid. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C6H12O6, and its molecular weight is 180.156 g/mol.
Q6: What is the structure of this compound in solution?
A6: this compound exists as an equilibrium mixture of two furanoses (five-membered ring) and two pyranoses (six-membered ring) in solution. []
Q7: What is the preferred conformation of this compound pyranoses?
A7: 1H-NMR data suggest that both this compound pyranoses favor the 1C4 conformation. []
Q8: How can this compound be chemically synthesized?
A8: Several synthetic routes have been developed, including:
- Isomerization of D-fructose in the presence of a molybdic acid catalyst. []
- From 2,2′-O-methylene-bis-D-glycerose through a series of aldol condensation, mercaptolysis, and demercaptalation reactions. []
- Reaction of 2,3-O-isopropylidene-D-ribose with formaldehyde, leading to the formation of 2,3-O-isopropylidene-D-hamamelose. []
Q9: Can this compound be chemically modified?
A9: Yes, this compound can be chemically modified. For example, acylation reactions can introduce galloyl groups, leading to the synthesis of compounds like hamamelitannin (2′,5-di-O-galloyl-d-hamamelose). []
Q10: What is hamamelitannin, and what are its potential applications?
A10: Hamamelitannin is a galloylated derivative of this compound found in witch hazel bark. It exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. [, , , ] It has shown potential as a quorum-sensing inhibitor, particularly against Staphylococcus aureus, making it a promising candidate for developing new treatments for drug-resistant bacterial infections. [, ]
Q11: Can structural modifications of this compound derivatives affect their activity?
A11: Yes, the number and position of phenolic groups, such as galloyl groups, significantly influence the biological activity of this compound derivatives. For instance, tetragalloyl glucose exhibits higher apoptosis-inducing activity than digalloyl this compound and monogalloyl α-glucoside. []
Q12: What is the role of this compound in photosynthesis regulation?
A12: this compound is a precursor to CA1P, which acts as a nocturnal inhibitor of RuBisCO. This suggests a role for this compound in the diurnal regulation of photosynthesis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




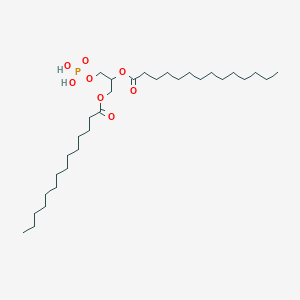
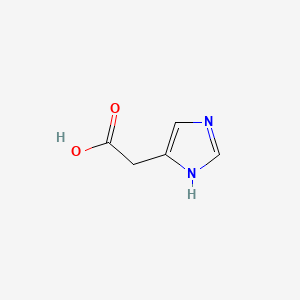
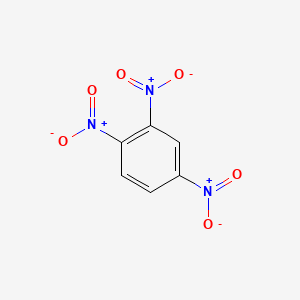
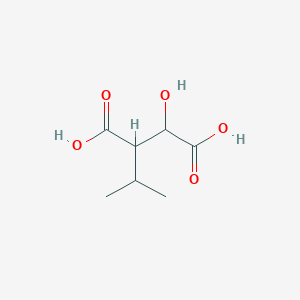
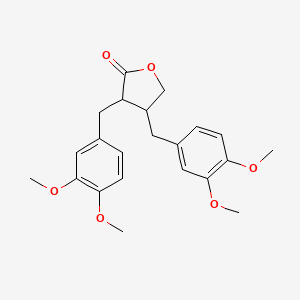

![2-[[2,4-Dicarboxybutyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B1210302.png)
